Carbonic acid, C,C'-[4-(2-bromoacetyl)-1,3-phenylene] C,C'-dimethyl ester
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Overview
Description
2-Bromo-2’,4’-bismethoxycarbonyloxyacetophenone is an organic compound with the molecular formula C12H11BrO7 and a molecular weight of 347.12 g/mol It is known for its unique structure, which includes a bromine atom and two methoxycarbonyl groups attached to an acetophenone backbone
Preparation Methods
The synthesis of 2-Bromo-2’,4’-bismethoxycarbonyloxyacetophenone typically involves multiple steps. One common method starts with the bromination of 2’,4’-dihydroxyacetophenone to introduce the bromine atom. This is followed by the protection of the hydroxyl groups with methoxycarbonyl groups. The reaction conditions often involve the use of bromine or a brominating agent, and the protection steps may require reagents such as dimethyl carbonate .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
2-Bromo-2’,4’-bismethoxycarbonyloxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The methoxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-2’,4’-bismethoxycarbonyloxyacetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Pharmaceuticals: The compound’s derivatives may have potential therapeutic properties, making it a valuable starting material for drug development.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-Bromo-2’,4’-bismethoxycarbonyloxyacetophenone is not well-studied. its reactivity is primarily due to the presence of the bromine atom and the methoxycarbonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
2-Bromo-2’,4’-bismethoxycarbonyloxyacetophenone can be compared with similar compounds such as:
2-Bromo-4-methoxybenzaldehyde: This compound has a similar bromine and methoxy substitution pattern but lacks the acetophenone backbone.
2-Bromo-4-methoxyaniline: This compound contains a bromine and methoxy group but has an aniline backbone instead of an acetophenone.
The uniqueness of 2-Bromo-2’,4’-bismethoxycarbonyloxyacetophenone lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
1428451-07-3 |
---|---|
Molecular Formula |
C12H11BrO7 |
Molecular Weight |
347.11 g/mol |
IUPAC Name |
[2-(2-bromoacetyl)-5-methoxycarbonyloxyphenyl] methyl carbonate |
InChI |
InChI=1S/C12H11BrO7/c1-17-11(15)19-7-3-4-8(9(14)6-13)10(5-7)20-12(16)18-2/h3-5H,6H2,1-2H3 |
InChI Key |
FRZITBSDHBZGHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CC(=C(C=C1)C(=O)CBr)OC(=O)OC |
Origin of Product |
United States |
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